(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393055
InChI: InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10-
SMILES:
Molecular Formula: C25H17ClO6
Molecular Weight: 448.8 g/mol

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

CAS No.:

Cat. No.: VC16393055

Molecular Formula: C25H17ClO6

Molecular Weight: 448.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate -

Specification

Molecular Formula C25H17ClO6
Molecular Weight 448.8 g/mol
IUPAC Name [(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate
Standard InChI InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10-
Standard InChI Key XZMSGUMZNPEWPN-YVNNLAQVSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The molecule comprises three primary components:

  • Benzofuran backbone: A 2,3-dihydro-1-benzofuran system with a ketone group at position 3 and a methylidene substituent at position 2.

  • Benzodioxin moiety: A 6-chloro-4H-1,3-benzodioxin group attached to the methylidene bridge.

  • 4-Methylbenzoate ester: A para-methyl-substituted benzoyloxy group at position 6 of the benzofuran ring.

The Z-configuration of the methylidene double bond (2Z) is critical for maintaining planarity between the benzofuran and benzodioxin systems, potentially influencing electronic conjugation and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC26H17ClO6\text{C}_{26}\text{H}_{17}\text{ClO}_6
Molecular weight426.85 g/mol
SolubilityLow in water; soluble in DMSO, DCM
Melting pointNot reported

Synthetic Methodologies

Multi-Step Synthesis Strategy

While no direct synthesis route for this compound is documented, analogous benzofuran derivatives are typically synthesized through:

  • Benzofuran core formation: Acid-catalyzed cyclization of phenolic precursors with alkynyl sulfoxides . For example, trifluoroacetic anhydride promotes cyclization between 2,6-dimethylphenol and alkynyl sulfoxides to yield substituted benzofurans .

  • Benzodioxin coupling: Ullmann-type coupling or nucleophilic aromatic substitution to introduce the chlorinated benzodioxin group.

  • Esterification: Steglich esterification using 4-methylbenzoic acid and the hydroxylated benzofuran intermediate under DCC/DMAP conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzofuran cyclizationCF3_3CO2_2O, DCM, rt, 1 h71%
EsterificationDCC, DMAP, THF, 0°C to rt~65%

Chemical Reactivity and Stability

Degradation Pathways

  • Hydrolysis: The ester group is susceptible to alkaline hydrolysis, yielding 4-methylbenzoic acid and the corresponding benzofuran alcohol.

  • Oxidation: The α,β-unsaturated ketone may undergo epoxidation or Michael addition under oxidative conditions .

  • Photodegradation: Benzodioxin systems are prone to radical-mediated cleavage under UV light .

Biological Activities and Mechanistic Hypotheses

Antimicrobial Activity

Structural analogs with imidazole/triazole substitutions demonstrate moderate antifungal activity against Candida albicans . The 4-methylbenzoate group could improve membrane permeability, targeting fungal N-myristoyltransferase .

Table 3: Hypothesized Biological Targets

TargetMechanismLikelihood
Topoisomerase IIDNA intercalationHigh
NF-κBInhibition of nuclear translocationModerate
CaNmtMyristoylation inhibitionLow

Applications and Future Directions

Pharmaceutical Development

The compound’s dual benzofuran-benzodioxin architecture positions it as a candidate for:

  • Oncology: Combinatorial therapies with DNA-damaging agents.

  • Infectious diseases: Adjuvant antifungals in drug-resistant strains.

Material Science

Conjugated π-systems may enable applications in organic semiconductors or photoresponsive materials.

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